
Tetraphenylgermane
Overview
Description
Tetraphenylgermane is an organogermanium compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{Ge} ). It consists of a germanium atom bonded to four phenyl groups. This compound is notable for being the first discovered compound with an aryl-germanium bond . This compound is a white crystalline solid that is soluble in acetone and hot toluene but resistant to reaction in boiling alkali, hydrogen under catalytic conditions, and water in neutral conditions .
Preparation Methods
Tetraphenylgermane can be synthesized through several methods:
Reaction of Phenylmagnesium Bromide with Germanium Tetrachloride: This method yields this compound with a 75% yield.
Palladium(0) Mediated Coupling: This method involves the coupling of aryl halides with germanium compounds.
Barbier Type Reactions: These reactions involve the insertion of dichlorogermylene into carbon-carbon bonds.
Industrial Production: Industrially, this compound can be synthesized from bromobenzene and germanium(IV) chloride.
Chemical Reactions Analysis
Tetraphenylgermane undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Typical conditions involve elevated temperatures and the presence of catalysts.
Major Products: The major products of these reactions include various organogermanium compounds and germanium oxides
Scientific Research Applications
Precursor for Germanium-Based Materials
TPG serves as a precursor for synthesizing germanium-containing materials, particularly germanium thin films and nanoparticles. These materials exhibit high carrier mobility, making them suitable for electronic applications such as transistors and photovoltaic devices.
Hole Transporting Material (HTM)
In organic photovoltaic (OPV) devices, TPG derivatives are utilized as hole transporting materials (HTMs). They enhance the efficiency of these devices by facilitating the movement of positively charged carriers (holes) within the device structure.
Table 2: Properties of Germanium-Based Materials Derived from TPG
Material Type | Key Properties | Applications |
---|---|---|
Germanium Thin Films | High carrier mobility | Electronics, photonics |
Nanoparticles | Enhanced surface area and reactivity | Catalysis, sensing |
Biological and Therapeutic Research
Potential Biological Activities
Research into organogermanium compounds, including TPG, indicates potential biological activities that may lead to therapeutic applications. Studies suggest that these compounds could interact with biological systems, offering insights into new diagnostic tools or therapeutic agents.
Case Study: Interaction with Biological Systems
A study investigated the interactions between TPG and various biological molecules using computational methods to predict binding affinities and potential biological effects. The findings indicated that TPG could modulate enzyme activities or interact with cellular pathways, warranting further investigation into its medicinal properties.
Comparison with Related Compounds
To understand the uniqueness of tetraphenylgermane, it is beneficial to compare it with similar organometallic compounds:
Table 3: Comparison of Organometallic Compounds
Compound | Formula | Key Features | Uniqueness |
---|---|---|---|
Tetraphenyltin | Similar catalytic properties | Contains tin instead of germanium | |
Tetraphenylsilicon | Used in similar applications | Contains silicon; different reactivity | |
Tetraphenyllead | Less commonly used due to toxicity | Contains lead; higher toxicity |
This compound's four phenyl substituents provide enhanced steric hindrance and stability compared to these compounds, making it particularly valuable in specialized applications within organic synthesis and materials science.
Mechanism of Action
The mechanism of action of tetraphenylgermane involves its interaction with various molecular targets and pathways:
Catalytic Activity: this compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in polymerization and condensation reactions.
Molecular Targets: The phenyl groups in this compound interact with substrates, stabilizing transition states and lowering activation energies.
Pathways Involved: The pathways involved include those related to the formation of carbon-germanium bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Tetraphenylgermane can be compared with other similar compounds:
Tetraphenyltin: Similar to this compound but with a tin atom instead of germanium. It has similar catalytic properties but different reactivity.
Tetraphenylsilicon: Contains a silicon atom instead of germanium. It is used in similar applications but has different physical and chemical properties.
Tetraphenyllead: Contains a lead atom instead of germanium. It is less commonly used due to the toxicity of lead compounds.
Tetraphenylphosphonium Bromide: Contains a phosphorus atom and is used in different types of reactions compared to this compound
This compound stands out due to its unique combination of stability, reactivity, and catalytic properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Tetraphenylgermane (TPG), with the chemical formula , is an organogermanium compound notable for its unique structure comprising a germanium atom bonded to four phenyl groups. This compound has garnered attention not only for its chemical properties but also for its potential biological activities. Research into TPG has primarily focused on its applications in medicinal chemistry and its role as a catalyst in various chemical reactions.
This compound is characterized by its high stability and solubility in organic solvents such as acetone and hot toluene. Its mechanism of action is largely inferred from its catalytic properties in olefin polymerization and polyester condensation, suggesting a potential interaction with various biochemical pathways.
Key Properties:
- Molecular Weight : 381.06 g/mol
- Solubility : Soluble in acetone and hot toluene
- Stability : Resistant to reaction in boiling alkali and neutral water conditions
Biological Applications
Research into the biological activity of this compound indicates potential therapeutic applications, particularly in oncology. Organogermanium compounds, including TPG, have been studied for their anticancer properties, as they may influence cellular mechanisms related to apoptosis and cell proliferation.
Case Studies and Findings:
- Anticancer Activity : Studies have shown that organogermanium compounds can inhibit the growth of various cancer cell lines. For instance, TPG has been evaluated for its effects on leukemia cells, demonstrating potential cytotoxicity that warrants further investigation.
- Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, where TPG may activate caspases, a family of enzymes critical for programmed cell death.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored; however, its solubility in organic solvents suggests favorable absorption characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetraphenylgermane, and what methodological considerations ensure high purity?
this compound is typically synthesized via the reaction of germanium tetrachloride (GeCl₄) with phenylmagnesium bromide (Grignard reagent) in anhydrous toluene under inert conditions. Key steps include:
- Slow addition of GeCl₄ to the Grignard reagent to avoid side reactions.
- Purification via recrystallization from toluene or ethanol to remove unreacted precursors .
- Verification of purity using melting point analysis (lit. 232–233°C) . Note: Air-sensitive handling (e.g., Schlenk techniques) is critical due to moisture sensitivity .
Q. How is this compound structurally characterized, and what techniques are most reliable?
- X-ray diffraction (XRD): Resolves crystal symmetry (tetragonal, space group P2₁c) and bond parameters (Ge–C: 1.954 Å, C–Ge–C: 109.5°) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm phenyl group symmetry, though signal splitting may occur due to dynamic effects in solution.
- Elemental Analysis: Validates stoichiometry (C₆H₅)₄Ge .
Q. What are the key chemical properties of this compound relevant to reactivity studies?
- Thermal Stability: Decomposes above 300°C without melting, making it suitable for high-temperature applications.
- Reactivity with Halogens: Forms triphenylgermanium halides (e.g., Ph₃GeBr) under controlled halogenation, with silver nitrate facilitating bromide substitution .
- Inertness toward bases: Unlike silicon analogs, it resists hydrolysis in alkaline conditions due to stronger Ge–C bonds .
Q. What safety protocols are essential when handling this compound in the lab?
- Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
- Avoid skin/eye contact; wash with soap/water immediately.
- Store in sealed containers away from moisture and oxidizers .
Advanced Research Questions
Q. How can this compound be utilized in high-pressure material synthesis, and what experimental designs are optimal?
this compound serves as a dopant in carbon aerogels for nanodiamond production under high-pressure (22 GPa) and high-temperature (1260 K) conditions. Methodological steps include:
- Co-doping with Si (via TEOS) and Ge (via this compound) in resorcinol-formaldehyde gels.
- Pyrolysis followed by laser heating in diamond anvil cells to achieve defect-rich nanodiamonds .
Q. What computational approaches are effective in modeling this compound’s electronic properties?
- Density Functional Theory (DFT): Predicts bond dissociation energies (Ge–C: ~260 kJ/mol) and frontier molecular orbitals.
- Comparative Studies: Benchmark against XRD data (e.g., Ge–C bond lengths) to validate accuracy .
- Symmetry Analysis: Explains vibrational modes in IR/Raman spectra, aiding experimental assignments.
Q. How should researchers address contradictions in reported Ge–C bond lengths or angles across studies?
Discrepancies may arise from synthesis conditions (e.g., solvent purity) or crystallographic refinement methods. Mitigation strategies:
- Replicate experiments using standardized protocols (e.g., inert synthesis, slow crystallization).
- Cross-validate with multiple techniques (XRD, EXAFS) .
- Report detailed experimental parameters (temperature, radiation source) to enable direct comparisons .
Q. What challenges arise in spectroscopic characterization of this compound, and how can they be resolved?
- NMR Signal Broadening: Caused by steric hindrance of phenyl groups. Solution: Use high-field NMR or low-temperature measurements.
- IR/Raman Overlaps: Phenyl ring vibrations obscure Ge–C stretches. Resolution: Isotopic labeling (e.g., deuterated analogs) or computational simulations .
Q. What role does this compound play in catalytic systems, and how can its efficacy be tested?
Preliminary studies suggest its potential as a Lewis acid catalyst in Friedel-Crafts alkylation. Experimental design:
- Compare activity with Ph₃GeCl or Ph₄Sn in model reactions.
- Monitor kinetics via GC-MS or in situ IR .
Q. How does this compound compare to tetraaryl derivatives of Si or Sn in material science applications?
- Thermal Stability: Ge derivatives outperform Si analogs but are less stable than Sn.
- Electronic Effects: Ge’s intermediate electronegativity enables tunable band gaps in semiconductors.
- Synthetic Flexibility: Larger atomic radius of Ge allows unique steric profiles in ligand design .
Properties
IUPAC Name |
tetraphenylgermane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXMONMGUVLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H5)4Ge, C24H20Ge | |
Record name | tetraphenylgermane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061429 | |
Record name | Germane, tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |
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Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-05-1 | |
Record name | Tetraphenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraphenylgermane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylgermane | |
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Record name | Germane, tetraphenyl- | |
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Record name | Germane, tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |
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Record name | Tetraphenylgermanium | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TETRAPHENYLGERMANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHW6K1Q1T6 | |
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Retrosynthesis Analysis
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